4-Oxo-6-phenyl-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carbohydrazide
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Overview
Description
4-oxo-6-phenyl-4H,5H-pyrazolo[1,5-a]pyrazine-2-carbohydrazide is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrazine family This compound is characterized by its unique structure, which includes a pyrazole ring fused to a pyrazine ring, with a phenyl group and a carbohydrazide moiety attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-oxo-6-phenyl-4H,5H-pyrazolo[1,5-a]pyrazine-2-carbohydrazide typically involves multiple steps. One common method starts with the preparation of pyrazole derivatives, which are then subjected to cyclization reactions to form the pyrazolo[1,5-a]pyrazine core. The phenyl group and carbohydrazide moiety are introduced through subsequent functionalization reactions. Key reagents used in these reactions include hydrazine monohydrate, phenylhydrazine, and various cyclization agents .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to streamline the production process. These methods often focus on minimizing the use of hazardous reagents and solvents, making the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
4-oxo-6-phenyl-4H,5H-pyrazolo[1,5-a]pyrazine-2-carbohydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyrazine ring
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxo derivatives, while reduction reactions can produce hydrazine derivatives. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives .
Scientific Research Applications
Chemistry: This compound serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It has shown promise as a bioactive molecule with potential antimicrobial and anticancer properties.
Medicine: Research has explored its use as a lead compound for developing new therapeutic agents.
Industry: Its unique structure makes it suitable for use in materials science, particularly in the development of novel polymers and advanced materials
Mechanism of Action
The mechanism of action of 4-oxo-6-phenyl-4H,5H-pyrazolo[1,5-a]pyrazine-2-carbohydrazide involves its interaction with specific molecular targets and pathways. In biological systems, this compound can inhibit certain enzymes or receptors, leading to its observed bioactivity. For example, it may inhibit kinase enzymes, which play a crucial role in cell signaling pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[1,5-a]pyrimidines: These compounds share a similar core structure but differ in the attached functional groups.
Pyrazolo[5,1-c]triazines: These compounds have a triazine ring fused to the pyrazole ring, offering different chemical properties.
Thieno[2,3-b]pyridines: These compounds contain a thiophene ring fused to a pyridine ring, providing unique electronic properties
Uniqueness
4-oxo-6-phenyl-4H,5H-pyrazolo[1,5-a]pyrazine-2-carbohydrazide stands out due to its specific combination of a pyrazole ring fused to a pyrazine ring, along with the phenyl group and carbohydrazide moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C13H11N5O2 |
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Molecular Weight |
269.26 g/mol |
IUPAC Name |
4-oxo-6-phenyl-5H-pyrazolo[1,5-a]pyrazine-2-carbohydrazide |
InChI |
InChI=1S/C13H11N5O2/c14-16-12(19)9-6-11-13(20)15-10(7-18(11)17-9)8-4-2-1-3-5-8/h1-7H,14H2,(H,15,20)(H,16,19) |
InChI Key |
GJVUVQJBPDWEBA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN3C(=CC(=N3)C(=O)NN)C(=O)N2 |
Origin of Product |
United States |
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